molecular formula C19H20BBrO4 B6328097 Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096994-69-1

Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B6328097
CAS No.: 2096994-69-1
M. Wt: 403.1 g/mol
InChI Key: TZFHJRYJKZPBKC-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves multiple steps:

    Bromination: The initial step often involves the bromination of a suitable precursor, such as a benzoic acid derivative, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Dioxaborinane Ring: The next step involves the formation of the dioxaborinane ring. This can be achieved by reacting the brominated intermediate with a boronic acid derivative in the presence of a catalyst, such as palladium, under inert atmosphere conditions.

    Esterification: The final step is the esterification reaction, where the intermediate is reacted with benzyl alcohol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dioxaborinane ring, which can be oxidized to boronic acids or reduced to boranes.

    Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Conversion to boronic acids.

    Reduction: Formation of boranes.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for drug discovery.

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers use it to develop new pharmaceuticals and study their mechanisms of action.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity. It is also employed in the development of new catalysts for chemical processes.

Mechanism of Action

The mechanism by which Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. In chemical reactions, its boronic ester group facilitates coupling reactions by forming stable intermediates with palladium catalysts.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a different boron-containing ring.

    Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in synthetic applications where precise control over reactivity is required.

This compound’s versatility and unique properties make it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BBrO4/c1-19(2)12-24-20(25-13-19)17-9-8-15(21)10-16(17)18(22)23-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFHJRYJKZPBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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